Ethylmethyldichlorosilane
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethylmethyldichlorosilane is C3H8Cl2Si . It has a molecular weight of 143.09 . The InChI Key is PNECSTWRDNQOLT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a liquid substance . It has a density of 1.0630g/mL , a boiling point of 100.0°C , and a refractive index of 1.4180 to 1.4200 at 20°C, 589nm .
Scientific Research Applications
1. Synthesis and Chemical Reactions
Ethylmethyldichlorosilane, commonly referred to in literature as diethyldichlorosilane or ethyldichlorosilane, has been studied for its role in various chemical synthesis processes. For instance, it's utilized in the production of diethyldichlorosilane [(C2H5)2SiCl2] through a catalytic reaction with silicon and ethylchloride in a fluidized bed reactor. This process was investigated for its optimal reaction conditions and efficiencies (Hamawand, Mohammed, & Jalhoom, 2009). Additionally, various methods for preparing ethyldichlorosilane, an important commercial organosilicon monomer, were analyzed. These methods included organomagnesium and organoaluminum procedures, hydrosilylation, and combined methods, with a focus on feasibility for laboratory and small-tonnage commercial production (Lebedev et al., 2014).
2. Polymer and Material Science
In polymer and material science, this compound derivatives have been used in the synthesis of novel compounds and materials. For example, a new type of soluble structure-ordered ladder-like polysilsesquioxane with reactive side-chain groups was synthesized, where ethyldichlorosilane played a key role in the monomer formation through hydrosilylation reactions (Liu et al., 2001). Furthermore, ethyltrichlorosilane, a similar compound, was used to modify glass fiber surfaces to enhance hydrophobicity and interfacial properties in composites (Lv et al., 2018).
3. Surface Modification and Material Enhancement
Research has also focused on the application of ethyltrichlorosilane in surface modification. It was used as a precursor to produce polysiloxane microstructures on PBO fibers surface, which improved the fibers' properties (Ma et al., 2017). In another study, the chemical properties of alkyl- and ethyl-ethoxypolysiloxanes were explored, involving the hydrolysis of ethyl-ethoxydichlorosilane, contributing to understanding the chemical and physical properties of these compounds (OkawaraRokuro et al., 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethylmethyldichlorosilane is primarily through its interaction with its targets. It is suggested that the mechanism of action in organic synthesis depends on the specific reaction being performed, but it often involves the substitution or addition of functional groups to the silicon atom .
Biochemical Pathways
It is known that the compound plays a role in the production of silicone polymers
Result of Action
It is crucial to conduct more studies to understand the potential effects of this compound at the molecular and cellular levels .
properties
IUPAC Name |
dichloro-ethyl-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECSTWRDNQOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871085 | |
Record name | Methylethyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4525-44-4 | |
Record name | Dichloroethylmethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4525-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylethyldichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylethyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLETHYLDICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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